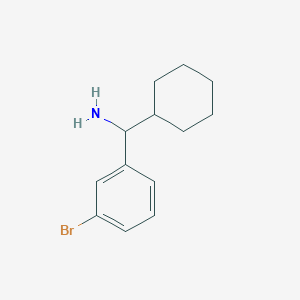

(3-Bromophenyl)(cyclohexyl)methanamine

Description

(3-Bromophenyl)(cyclohexyl)methanamine (IUPAC name: [1-(3-bromophenyl)cyclohexyl]methanamine) is a substituted methanamine derivative featuring a 3-bromophenyl group and a cyclohexyl moiety attached to the central amine-bearing carbon. Its molecular formula is C₁₃H₁₇BrN, with a molecular weight of 267.19 g/mol.

Key structural characteristics include:

- 3-Bromophenyl group: Introduces halogen-mediated electronic effects and enhances lipophilicity.

- Cyclohexyl moiety: Contributes to conformational rigidity and hydrophobicity.

- Primary amine: Enables participation in nucleophilic reactions, hydrogen bonding, and salt formation.

Properties

Molecular Formula |

C13H18BrN |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

(3-bromophenyl)-cyclohexylmethanamine |

InChI |

InChI=1S/C13H18BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 |

InChI Key |

NYTZYSKAFXHKGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CC(=CC=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(cyclohexyl)methanamine typically involves the reaction of 3-bromobenzylamine with cyclohexylmethanamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process .

Industrial Production Methods: Industrial production of (3-Bromophenyl)(cyclohexyl)methanamine may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)(cyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(cyclohexyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(cyclohexyl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the cyclohexylmethanamine moiety may interact with amine receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations

Halogen Substitution

- [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine (C₁₃H₁₆Cl₂N, MW 258.18 g/mol): Replacing bromine with chlorine reduces molecular weight and polarizability.

Aromatic vs. Aliphatic Substitution

- 3-Bromobenzylamine (C₇H₈BrN, MW 186.05 g/mol): Lacks the cyclohexyl group, resulting in reduced steric bulk and higher solubility in polar solvents. The absence of a cyclohexane ring simplifies synthesis but limits conformational diversity .

Ring System Modifications

Cyclohexyl vs. Oxane (Tetrahydropyran)

- [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride (C₁₂H₁₆BrNO·HCl, MW 328.63 g/mol): The oxane ring introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This modification may enhance aqueous solubility compared to the purely aliphatic cyclohexyl analog .

Heterocyclic Incorporation

- However, the heterocycle may reduce metabolic stability due to susceptibility to hydrolysis .

Functional Group Variations

- 1-(3-Bromophenyl)-N,N-dimethylmethanamine (C₉H₁₃BrN, MW 214.11 g/mol): The dimethylamine group replaces the primary amine, reducing nucleophilicity and hydrogen-bonding capacity. This alteration may limit its utility in reactions requiring a free amine, such as amide bond formation .

Physical and Chemical Properties

Biological Activity

(3-Bromophenyl)(cyclohexyl)methanamine is an organic compound with the molecular formula C12H17BrN, known for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its interactions with various biological targets, especially histamine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a methanamine moiety, with a bromophenyl substituent at the meta position of the phenyl ring. Its molecular weight is approximately 240.18 g/mol. The presence of the bromine atom enhances its reactivity and potential biological interactions.

Histamine Receptor Interaction

Research indicates that (3-Bromophenyl)(cyclohexyl)methanamine exhibits significant binding affinity for histamine receptors, particularly H3 receptors, which are involved in neurotransmission modulation. Compounds with similar structures have been studied for their potential to treat neurological disorders influenced by histamine signaling pathways .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications to the cyclohexyl and bromophenyl groups can significantly affect the biological activity of the compound. For instance, compounds with different ring sizes or substituents on the benzene ring have shown varying degrees of receptor affinity and biological efficacy .

In Vitro Studies

In vitro studies have demonstrated that (3-Bromophenyl)(cyclohexyl)methanamine can inhibit cell proliferation in cancer cell lines, including MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating effective cytotoxicity, which suggests potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (3-Bromophenyl)(cyclohexyl)methanamine | MCF-7 | 19.76 |

| Control Compound | MCF-7 | 50 |

The proposed mechanism of action involves modulation of neurotransmitter release through histamine receptor antagonism. This interaction may lead to alterations in downstream signaling pathways associated with cell growth and apoptosis, contributing to its anticancer properties .

Comparative Analysis with Analog Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of (3-Bromophenyl)(cyclohexyl)methanamine:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4-Bromophenyl)(cyclohexyl)methanamine | C12H17BrN | Para-bromine substituent |

| (3-Bromophenyl)(cyclobutyl)methanamine | C11H14BrN | Cyclobutyl instead of cyclohexyl |

| (3-Bromophenyl)(cyclopropyl)methanamine | C11H14BrN | Cyclopropane ring |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of tailored modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.